4-Methyl-1H-indazole-6-carboxylic acid
Overview
Description
4-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Indazole derivatives have been found to bind with high affinity to multiple receptors . They have been associated with the inhibition, regulation, and modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle progression and volume regulation .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indazole derivatives have been associated with a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects suggest that indazole derivatives may have significant impacts at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . The inhibition of protein kinases can affect various cellular processes, including cell growth and differentiation. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects cell cycle regulation, leading to cell cycle arrest at the G0/G1 phase . In non-cancerous cells, this compound can modulate cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites . These cellular effects underscore the compound’s potential in cancer therapy and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of protein kinases, which disrupts phosphorylation cascades essential for cell signaling . This inhibition can lead to changes in gene expression and cellular responses. Additionally, this compound can bind to nucleic acids, affecting the transcription and translation processes . The compound’s ability to interact with multiple molecular targets makes it a versatile agent in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions but can degrade when exposed to extreme pH or high temperatures . Over time, the degradation products may influence cellular functions differently from the parent compound. Long-term exposure to this compound in cell cultures has been associated with sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage . The threshold for these adverse effects depends on the animal species and the duration of exposure. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites . The compound’s involvement in metabolic pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to different cellular compartments, including the nucleus and mitochondria . The distribution pattern of this compound is crucial for its biological activity, as it determines the sites of action and potential interactions with biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound has been found to accumulate in the nucleus, where it can interact with DNA and RNA . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with methylhydrazine, followed by cyclization and subsequent carboxylation . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
4-Methyl-1H-indazole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of 4-Methyl-1H-indazole-6-carboxylic acid.
1H-Indazole-3-carboxylic acid: Another derivative with a carboxyl group at a different position.
2H-Indazole: A tautomeric form of indazole with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and carboxyl group at the 6-position make it a valuable compound for targeted synthesis and applications .
Properties
IUPAC Name |
4-methyl-1H-indazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIVLLIXGQIDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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